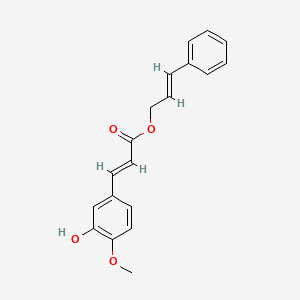

Cinnamyl isoferulate

説明

科学的研究の応用

- Cinnamyl isoferulate exhibits antimicrobial activity against pathogenic fungi and bacteria . Researchers have explored its potential as a natural alternative for combating infections and preserving food products.

- Cinnamyl isoferulate is a natural compound found in cinnamon. It possesses pharmacological effects that can benefit human health . These effects include antioxidant, anti-inflammatory, and potential cardiovascular benefits.

- While research is ongoing, some studies suggest that cinnamyl esters, including isoferulate, may have positive effects on blood circulation and blood stasis removal . However, further investigation is needed to fully understand these potential health benefits.

Antimicrobial Properties

Pharmacological Effects

Health and Wellness

将来の方向性

Cinnamic acid derivatives, which include Cinnamyl isoferulate, are widely used in cosmetics and have various functions . Some currently investigated natural and synthetic derivatives of cinnamic acid have shown skin lightening and anti-aging properties . Some of them may become new cosmetic ingredients in the future . In particular, 4-hydroxycinnamic acid, which is currently indexed as a skin-conditioning cosmetics ingredient, has been widely tested in vitro and in vivo as a new drug candidate for the treatment of hyperpigmentation .

作用機序

Target of Action

Cinnamyl isoferulate, a natural product found in Populus and Salicaceae , is a type of cinnamate that has been studied for its antimicrobial activity . The primary targets of cinnamyl isoferulate are likely to be similar to those of other cinnamates and cinnamides, which include the cell membranes of bacteria and fungi . These compounds interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

Cinnamyl isoferulate, like other cinnamates, is believed to inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . This interaction with the cell membrane and cell wall disrupts the integrity of these structures, leading to cell death .

Biochemical Pathways

Cinnamyl isoferulate is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols in plants . Cinnamoyl-CoA reductase (CCR) is the first committed enzyme in this pathway, catalyzing the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway plays a pivotal role in directing metabolic flux toward flavonoids and stilbenes or monolignols, hydroxycinnamic acids, and, depending on the species, hydroxycinnamoyl esters .

Pharmacokinetics

These compounds were found to exhibit good absorption and distribution characteristics, making them potentially effective therapeutic agents .

Result of Action

The result of cinnamyl isoferulate’s action is the inhibition of microbial growth and reproduction, leading to the death of the targeted cells . This antimicrobial activity makes cinnamyl isoferulate a potential candidate for the development of new antimicrobial agents.

Action Environment

特性

IUPAC Name |

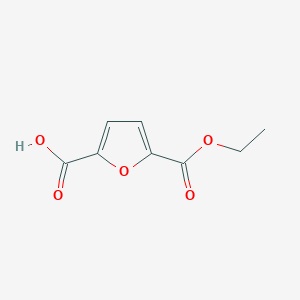

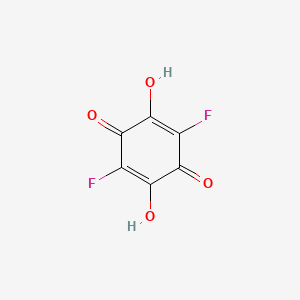

[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-12,14,20H,13H2,1H3/b8-5+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPBHCOTQOOMTN-JPFJJCCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B1643752.png)

![L-Methionine, [methyl-3H]](/img/structure/B1643753.png)

![1-Bicyclo[2.2.1]hept-5-en-2-yl-1-phenylethanol](/img/structure/B1643781.png)